tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate
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Overview
Description
Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate is an organochemical compound featuring a diazo functional group. This compound plays a crucial role in organic synthesis, especially in constructing complex molecular architectures due to its versatile diazo group. The presence of the tert-butyl carbamate moiety adds stability and enables selective reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate can be synthesized via multi-step organic reactions:
Aldol Addition: : Begin with the aldol condensation of a suitable aldehyde and a methyl ketone to produce a β-hydroxy ketone intermediate.
Diazo Transfer: : React the β-hydroxy ketone with an azide reagent under acidic conditions to introduce the diazo functionality.
Carbamylation: : Protect the amine group by reacting it with tert-butyl chloroformate to form the carbamate.
Industrial Production Methods
Industrial methods follow similar steps but are scaled up to utilize continuous flow reactors and optimized conditions to maximize yield and efficiency. Catalysts such as Lewis acids are often employed to speed up reactions, while high-purity reagents ensure product consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The diazo group can undergo oxidation, typically in the presence of oxidizing agents like hydrogen peroxide or peracids, to form oxynitrene intermediates.
Reduction: : Reduction reactions can convert the diazo group to an amine, using reducing agents such as sodium borohydride.
Substitution: : The compound's diazo group can participate in substitution reactions with electrophiles, forming carbon-carbon bonds.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, peracids
Reduction Reagents: : Sodium borohydride, lithium aluminium hydride
Substitution Reagents: : Grignard reagents, organolithium compounds
Conditions: : Typically, mild temperatures and controlled pH are maintained to avoid diazo group degradation.
Major Products
The reactions yield a variety of products, such as:
Oxynitrenes: from oxidation,
Amines: from reduction,
Substituted alkanes: from electrophilic substitution.
Scientific Research Applications
Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate has a broad range of applications:
Chemistry: : Used as a diazo transfer reagent, a precursor for carbene formation, and in cycloaddition reactions.
Biology: : Facilitates the synthesis of peptide mimetics, which are crucial for studying protein interactions.
Medicine: : Plays a role in developing pharmacophores for drug discovery.
Industry: : Applied in the manufacture of advanced materials and polymers.
Mechanism of Action
The compound primarily functions through its diazo group, which can generate highly reactive carbenes or nitrenes. These intermediates interact with molecular targets by forming covalent bonds, facilitating complex organic transformations. For instance, in biochemical applications, it can modify amino acids, altering protein functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl diazoacetate
Diazoacetamides
Diazoacetates
Uniqueness
Tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate stands out due to its stability and selective reactivity provided by the tert-butyl carbamate moiety. It combines the stability of carbamates with the versatility of diazo compounds, making it a valuable reagent in complex synthetic applications.
Properties
CAS No. |
179412-78-3 |
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Molecular Formula |
C11H19N3O3 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
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